Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl-
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Overview
Description
Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- is a complex organic compound that features a morpholinium ion core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- typically involves multiple steps. One common method includes the reaction of morpholine with a suitable alkylating agent to introduce the 4-methyl group. This is followed by the addition of the 3-hydroxy-3-phenyl-3-(2-thienyl)propyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, nickel complexes
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds with similar morpholine cores but different substituents.
Thienyl compounds: Molecules containing the thienyl group, which may exhibit similar chemical reactivity.
Phenylpropyl compounds: Compounds with the phenylpropyl group, which can have comparable biological activities
Uniqueness
Morpholinium, 4-((3S)-3-hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1176319-03-1 |
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Molecular Formula |
C18H24NO2S+ |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
(1S)-3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C18H24NO2S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16/h2-8,15,20H,9-14H2,1H3/q+1/t18-/m0/s1 |
InChI Key |
HJDYAOBDPZQHOD-SFHVURJKSA-N |
Isomeric SMILES |
C[N+]1(CCOCC1)CC[C@](C2=CC=CC=C2)(C3=CC=CS3)O |
Canonical SMILES |
C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O |
Origin of Product |
United States |
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